molecular formula C10H9BrN2O2 B1397912 3-Bromo-1-ethyl-4-nitro-1H-indole CAS No. 956025-36-8

3-Bromo-1-ethyl-4-nitro-1H-indole

Cat. No. B1397912
M. Wt: 269.09 g/mol
InChI Key: ZCBJHQPBZUPJOS-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-4-nitro-1H-indole is an organic compound that belongs to the class of heterocyclic compounds, specifically indoles. It has a molecular formula of C10H9BrN2O2 and a molecular weight of 269.09 g/mol. This compound has been identified as having potent anticancer, antimicrobial, and antioxidant properties .


Synthesis Analysis

The synthesis of 3-Bromo-1-ethyl-4-nitro-1H-indole (BEI) has been described in the literature. BEI was synthesized from 1-Methyl-2-phenylindole and N-bromosuccinimide . Indole-based heterocyclic compounds play important roles in pharmaceutical chemistry due to their unexpected biological and pharmacological properties .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1-ethyl-4-nitro-1H-indole has been characterized using 1H and 13C NMR . The structure of this compound includes a bromine atom, an ethyl group, and a nitro group attached to an indole ring.

Scientific Research Applications

Indole derivatives have been found to have a wide range of applications in various scientific fields . Here are some general applications of indole derivatives:

  • Pharmaceuticals and Medicine

    • Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Chemistry

    • Indole derivatives play a significant role in cell biology and are important types of molecules in natural products .
    • They have been used in the synthesis of various types of compounds .
    • Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

properties

IUPAC Name

3-bromo-1-ethyl-4-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-12-6-7(11)10-8(12)4-3-5-9(10)13(14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBJHQPBZUPJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-ethyl-4-nitro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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